molecular formula C13H12F6O B14374388 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one CAS No. 90269-50-4

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one

Cat. No.: B14374388
CAS No.: 90269-50-4
M. Wt: 298.22 g/mol
InChI Key: ZOQOURJGEWOSAG-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable alkylating agent under controlled conditions. One common method includes the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from 2-methylbutyl bromide in the presence of a catalyst such as magnesium. The reaction is carried out in an anhydrous solvent like diethyl ether at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is unique due to its specific structural features, such as the presence of a butanone moiety, which distinguishes it from other similar compoundsFor instance, the butanone group may confer different pharmacokinetic properties compared to the ethanol or isocyanate derivatives .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12F6O
  • Molecular Weight : 310.12 g/mol
  • CAS Number : 130336-17-3

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • Cholinesterase Inhibition : Studies have shown that derivatives of bis(trifluoromethyl)phenyl compounds exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. The inhibition constants (IC50 values) range from 18.2 to 196.6 µmol/L for AChE and 9.2 to 196.2 µmol/L for BuChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Activity Data

Activity TypeTargetIC50 Range (µmol/L)Reference
AChE InhibitionAcetylcholinesterase18.2 - 196.6
BuChE InhibitionButyrylcholinesterase9.2 - 196.2
Fungicidal ActivityErysiphe graminisEffective

Case Study 1: Cholinesterase Inhibition

A study focused on synthesizing derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide demonstrated that certain analogues significantly improved AChE and BuChE inhibition compared to the standard drug rivastigmine. The best-performing analogue showed a balanced inhibition profile, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Fungicidal Properties

Research into strobilurin analogues based on the bis(trifluoromethyl)phenyl structure revealed enhanced fungicidal activity against various fungal pathogens, including Erysiphe graminis and Sphaerotheca fuliginea. These compounds outperformed commercial fungicides, indicating their utility in agricultural applications .

Properties

CAS No.

90269-50-4

Molecular Formula

C13H12F6O

Molecular Weight

298.22 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-one

InChI

InChI=1S/C13H12F6O/c1-3-7(2)11(20)8-4-9(12(14,15)16)6-10(5-8)13(17,18)19/h4-7H,3H2,1-2H3

InChI Key

ZOQOURJGEWOSAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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